molecular formula C10H8OS2 B1598315 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde CAS No. 32358-94-4

5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde

Cat. No.: B1598315
CAS No.: 32358-94-4
M. Wt: 208.3 g/mol
InChI Key: HLFSBWRCOPCECM-UHFFFAOYSA-N
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Description

5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C10H8OS2 and a molecular weight of 208.30 g/mol . It is characterized by the presence of two thiophene rings, one of which is substituted with a methyl group and an aldehyde group. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde typically involves the reaction of 5-methylthiophene-2-carboxaldehyde with thiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as described above. The process may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 5-(5-Methylthiophen-2-yl)thiophene-2-carboxylic acid.

    Reduction: 5-(5-Methylthiophen-2-yl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
  • Pyrrole-2-carboxaldehyde
  • 2,5-Thiophenedicarboxaldehyde
  • Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde

Uniqueness

5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde is unique due to the presence of two thiophene rings, one of which is substituted with both a methyl group and an aldehyde group. This structural feature imparts distinct chemical and physical properties, making it a valuable building block in organic synthesis and a compound of interest in various research fields .

Properties

IUPAC Name

5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS2/c1-7-2-4-9(12-7)10-5-3-8(6-11)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFSBWRCOPCECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407271
Record name 5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32358-94-4
Record name 5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere 25 mL of 2.6M solution of n-butyllithium in hexane was added to a stirred, cold (-78° C.) solution of 9.8 grams (0.058 mole) of 2,2'-bithiophene in 150 mL of tetrahydrofuran. After addition, the mixture was stirred at -78° C. for 15 minutes and then was allowed to warm to 0° C. and stirred at this temperature for one hour. Dimethyl sulfate (5.8 mL, 0.061 mole) was added, and the mixture was allowed to warm to room temperature and stir for approximately 16 hours. This mixture was cooled to -78° C., and 25 mL of 2.6M solution of n-butyllithium was added. The reaction mixture was stirred at -78° C. for fifteen minutes and was then allowed to warm to 0° C. and stirred for one hour. While maintaining a temperature of 0° C., 5.3 mL (0.068 mole) of N,N-dimethylformamide was added. After addition, the mixture was allowed to warm to room temperature and stir for two hours. The mixture was quenched with 180 mL of 10% hydrochloric acid. After stirring for 20 minutes, the organic phase was removed and diluted with diethyl ether. The aqueous phase was retained. This organic phase was washed with 10% hydrochloric acid and an aqueous solution saturated with sodium chloride. The aqueous phase from above was extracted with chloroform. This extract was washed with an aqueous solution saturated with sodium chloride and then combined with the washed organic phase. This organic mixture was dried over anhydrous magnesium sulfate and filtered. The filtrate was evaporated under reduced pressure leaving an oil. This oil was purified by column chromatography on silica gel to yield 16.0 grams of 5-formyl-5'-methyl [2,2'-bithienyl] as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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